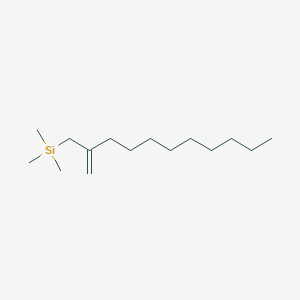![molecular formula C21H24O4 B14298906 2,2'-Methylenebis[6-methoxy-4-(prop-2-en-1-yl)phenol] CAS No. 115003-43-5](/img/structure/B14298906.png)
2,2'-Methylenebis[6-methoxy-4-(prop-2-en-1-yl)phenol]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-Methylenebis[6-methoxy-4-(prop-2-en-1-yl)phenol] is a synthetic organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of two phenolic units connected by a methylene bridge, with methoxy and prop-2-en-1-yl substituents on the phenolic rings. It is used in various scientific and industrial applications due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Methylenebis[6-methoxy-4-(prop-2-en-1-yl)phenol] typically involves the reaction of 6-methoxy-4-(prop-2-en-1-yl)phenol with formaldehyde under acidic or basic conditions. The reaction proceeds through the formation of a methylene bridge connecting the two phenolic units. The reaction conditions, such as temperature, pH, and solvent, can be optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In industrial settings, the production of 2,2’-Methylenebis[6-methoxy-4-(prop-2-en-1-yl)phenol] is carried out in large-scale reactors with precise control over reaction parameters. The use of catalysts and continuous flow processes can enhance the efficiency and scalability of the production. The final product is purified through crystallization or distillation to meet the required specifications for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-Methylenebis[6-methoxy-4-(prop-2-en-1-yl)phenol] undergoes various chemical reactions, including:
Oxidation: The phenolic units can be oxidized to form quinones.
Reduction: The methoxy groups can be reduced to hydroxyl groups.
Substitution: The prop-2-en-1-yl groups can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include quinones, hydroxylated derivatives, and substituted phenolic compounds, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2,2’-Methylenebis[6-methoxy-4-(prop-2-en-1-yl)phenol] has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential antioxidant and antimicrobial properties.
Medicine: Explored for its role in drug development and as a potential therapeutic agent.
Industry: Utilized in the production of polymers, resins, and other materials due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of 2,2’-Methylenebis[6-methoxy-4-(prop-2-en-1-yl)phenol] involves its interaction with various molecular targets and pathways. The phenolic units can donate hydrogen atoms, acting as antioxidants and scavenging free radicals. The methoxy and prop-2-en-1-yl groups can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins. These interactions can modulate cellular processes and biochemical pathways, contributing to the compound’s biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2’-Methylenebis[6-(1,1-dimethylethyl)-4-methylphenol]
- 2,2’-Methylenebis[6-tert-butyl-4-ethylphenol]
- 2,2’-Methylenebis[4-methyl-6-tert-butylphenol]
Uniqueness
2,2’-Methylenebis[6-methoxy-4-(prop-2-en-1-yl)phenol] is unique due to the presence of methoxy and prop-2-en-1-yl groups, which impart distinct chemical and physical properties. These substituents enhance the compound’s reactivity and stability, making it suitable for various applications in research and industry.
Propriétés
Numéro CAS |
115003-43-5 |
|---|---|
Formule moléculaire |
C21H24O4 |
Poids moléculaire |
340.4 g/mol |
Nom IUPAC |
2-[(2-hydroxy-3-methoxy-5-prop-2-enylphenyl)methyl]-6-methoxy-4-prop-2-enylphenol |
InChI |
InChI=1S/C21H24O4/c1-5-7-14-9-16(20(22)18(11-14)24-3)13-17-10-15(8-6-2)12-19(25-4)21(17)23/h5-6,9-12,22-23H,1-2,7-8,13H2,3-4H3 |
Clé InChI |
WXHFOPNFLVFOLX-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=C1O)CC2=C(C(=CC(=C2)CC=C)OC)O)CC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


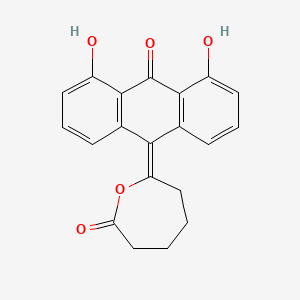


![2-[(3-Chloro-2-hydroxypropyl)sulfanyl]naphthalen-1-ol](/img/structure/B14298845.png)
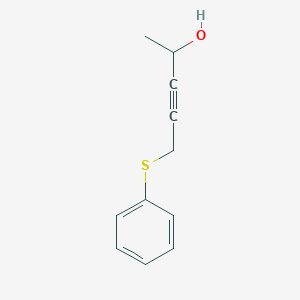
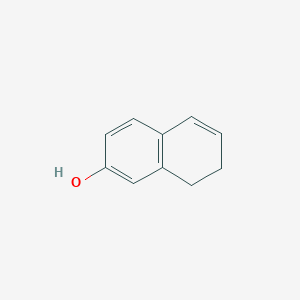
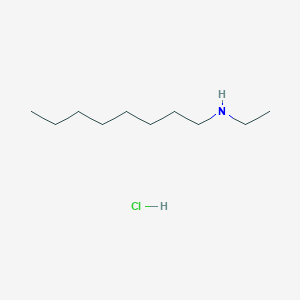

![4-[(4-Aminophenyl)methyl]-3-fluoroaniline](/img/structure/B14298899.png)
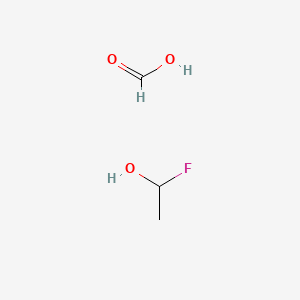
![1,3-Propanediamine, N,N'-bis[(2-methoxyphenyl)methylene]-](/img/structure/B14298902.png)
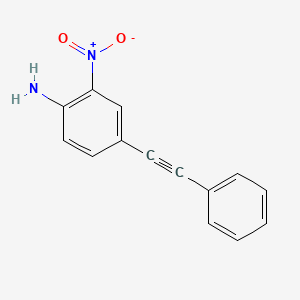
![Bicyclo[3.1.0]hexan-2-ol, 2-phenyl-](/img/structure/B14298917.png)
